Petroselaidic acid ethyl ester
Overview
Description
Petroselaidic acid ethyl ester, also known as ethyl petroselaidate, is a chemical compound with the empirical formula C20H38O2 and a molecular weight of 310.51 g/mol . It is an ester derivative of petroselaidic acid, a monounsaturated fatty acid found in various plant oils . This compound is widely used in scientific research, particularly in the field of lipid chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Petroselaidic acid ethyl ester can be synthesized through the esterification of petroselaidic acid with ethanol. This reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions . The reaction can be represented as follows:
Petroselaidic acid+Ethanol→Petroselaidic acid ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring and temperature control to ensure optimal yield and purity . The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Petroselaidic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to petroselaidic acid and ethanol in the presence of an acid or base catalyst.
Oxidation: The double bond in the ester can be oxidized to form epoxides or diols under specific conditions.
Reduction: The ester can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as dilute hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
Hydrolysis: Petroselaidic acid and ethanol.
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Scientific Research Applications
Petroselaidic acid ethyl ester is used in various scientific research applications, including:
Lipid Metabolism Studies: It serves as a valuable tool in studying lipid metabolism and lipid-mediated cellular processes.
Biochemistry: The compound is used to investigate the biochemical pathways involving fatty acids and their derivatives.
Pharmaceutical Research: It is used in the development of lipid-based drug delivery systems and other pharmaceutical formulations.
Industrial Applications: The ester is used in the production of bio-based lubricants and surfactants.
Mechanism of Action
The mechanism of action of petroselaidic acid ethyl ester involves its interaction with lipid metabolic pathways. The ester is hydrolyzed to release petroselaidic acid, which then participates in various biochemical processes . The molecular targets and pathways involved include enzymes like lipases and fatty acid desaturases, which play crucial roles in lipid metabolism .
Comparison with Similar Compounds
Petroselaidic acid ethyl ester can be compared with other similar compounds, such as:
Oleic Acid Ethyl Ester: Both are monounsaturated fatty acid esters, but oleic acid ethyl ester has a different position of the double bond.
Linoleic Acid Ethyl Ester: This compound has two double bonds, making it a polyunsaturated fatty acid ester.
Stearic Acid Ethyl Ester: This is a saturated fatty acid ester with no double bonds.
Uniqueness
This compound is unique due to its specific double bond position, which influences its chemical reactivity and biological activity . This positional isomerism distinguishes it from other fatty acid esters and makes it a valuable compound for specific research applications .
Properties
IUPAC Name |
ethyl (E)-octadec-6-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h14-15H,3-13,16-19H2,1-2H3/b15-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUZCNYUCLNCKN-CCEZHUSRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC=CCCCCC(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC/C=C/CCCCC(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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